1-Acetoxy-2-hydroxy-16-heptadecyn-4-one

描述

1-Acetoxy-2-hydroxy-16-heptadecyn-4-one belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, this compound is considered to be a fatty alcohol lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in avocado and fruits. This makes this compound a potential biomarker for the consumption of these food products.

生物活性

1-Acetoxy-2-hydroxy-16-heptadecyn-4-one, a long-chain fatty alcohol derivative, has gained attention for its potential biological activities. This compound is structurally characterized by a long carbon chain and functional groups that may influence various biological processes. This article explores its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.

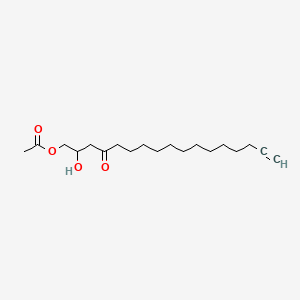

- Molecular Formula : C19H32O4

- Molecular Weight : 328.45 g/mol

- Structure : The compound features an acetyloxy group and a hydroxyl group positioned on a heptadecyn backbone, contributing to its unique chemical properties and biological functions.

This compound's biological activity can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound may influence cell signaling pathways through interactions with membrane receptors or intracellular targets.

- Enzyme Inhibition : Preliminary studies suggest that it could act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular metabolism and proliferation.

- Antioxidant Properties : The presence of hydroxyl groups may confer antioxidant capabilities, helping to mitigate oxidative stress in cells.

Biological Activities

The biological activities of this compound can be summarized as follows:

Metabolomics in Cancer Studies

A significant study utilized untargeted metabolomic analyses to explore the role of this compound in distinguishing between bladder cancer (BC) and renal cell carcinoma (RCC). The study reported an Area Under Curve (AUC) of 0.913 for the compound's ability to differentiate BC from RCC with hematuria, indicating strong predictive capability .

Lipid Metabolism Alterations

In another investigation focusing on metabolic profiling, the compound was associated with alterations in lipid metabolism pathways among cancer patients. The upregulation of lipid metabolism was noted compared to healthy controls, suggesting a potential role in cancer pathogenesis .

Discussion

The biological activity of this compound appears multifaceted, with implications for cancer research and metabolic regulation. Its ability to modulate enzyme activity and influence metabolic pathways highlights its potential as a therapeutic agent. However, further research is necessary to elucidate its precise mechanisms and therapeutic applications.

科学研究应用

Chemistry

In organic synthesis, this compound serves as an intermediate for producing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with specific properties.

Biology

Research indicates that 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one acts as a metabolite in plants, particularly in avocados. Its biological role is under investigation, focusing on its potential effects on lipid metabolism and signaling pathways.

Medicine

The compound is being studied for its therapeutic properties, particularly its anti-inflammatory and anticancer activities:

- Anti-inflammatory Properties : It has been shown to modulate pathways involved in osteoarthritis by suppressing critical regulators like iNOS/COX-2 and PGE-2, which are integral to inflammatory responses.

- Anticancer Activity : In vitro studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways. For instance, it has been observed to activate caspase-3 in breast cancer cells (MDA-MB-231), leading to increased cell death and reduced tumor growth.

Industry

The compound finds applications in the production of fragrances and flavors due to its unique chemical properties. It is also explored for potential uses in cosmetic formulations.

Study on Anti-inflammatory Effects

A study investigated the effects of avocado-derived compounds on osteoarthritis models. The combination of this compound with other bioactive compounds significantly reduced inflammatory markers and improved joint health indicators in animal models.

Cancer Cell Line Research

In a study focusing on breast cancer cell lines, treatment with this compound resulted in a notable decrease in cell viability and an increase in apoptotic markers compared to untreated controls. This suggests potential therapeutic applications for managing breast cancer .

属性

IUPAC Name |

(2-hydroxy-4-oxoheptadec-16-ynyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h1,19,22H,4-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHSVQVECJXVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC(=O)CCCCCCCCCCCC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263196 | |

| Record name | 1-(Acetyloxy)-2-hydroxy-16-heptadecyn-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24607-10-1 | |

| Record name | 1-(Acetyloxy)-2-hydroxy-16-heptadecyn-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24607-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avocadynone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024607101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Acetyloxy)-2-hydroxy-16-heptadecyn-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVOCADYNONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74D1OHC38H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 °C | |

| Record name | 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。